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A deep dive into the liver safety profiles of the new class of migraine drugs, offering a

comparative analysis of atogepant, ubrogepant, rimegepant, and zavegepant, with a look back

at the cautionary tale of telcagepant. This guide provides researchers, scientists, and drug

development professionals with a comprehensive overview supported by clinical data, in vitro

experimental findings, and detailed methodologies.

The advent of gepants (calcitonin gene-related peptide [CGRP] receptor antagonists) has

marked a significant advancement in the acute and preventive treatment of migraine. However,

the initial development of this drug class was hampered by concerns of hepatotoxicity, leading

to the discontinuation of the first-generation gepant, telcagepant. This has placed the liver

safety of the newer, second and third-generation gepants under intense scrutiny. This guide

offers a comparative analysis of the hepatotoxicity profiles of currently approved and late-stage

development gepants: atogepant, ubrogepant, rimegepant, and zavegepant, contrasted with

the hepatotoxic predecessor, telcagepant.

Clinical Hepatotoxicity Profile: A Clear Generational
Divide
Clinical trial data reveals a stark contrast in the liver safety profiles between the first and

subsequent generations of gepants. While telcagepant was associated with a significant

incidence of elevated liver transaminases, the newer agents have demonstrated a safety profile

comparable to placebo.
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Drug Indication

Percentage of
Patients with
ALT/AST >3x
ULN (Drug)

Percentage of
Patients with
ALT/AST >3x
ULN (Placebo)

Reference

Telcagepant
Migraine

(discontinued)

1.9% (140 mg

BID) - 3.2% (280

mg BID)

0% [1]

Atogepant
Migraine

Prevention
1.0% - 2.4% 1.8% - 3.2% [2][3]

Ubrogepant Acute Migraine 0.4% - 2.7% 0.2% - 1.0% [4]

Rimegepant
Acute Migraine &

Prevention
1.0% - 2.4% 2.0% - 2.9% [5][6][7]

Zavegepant
Acute Migraine

(intranasal)

No clinically

meaningful

elevations

reported; rates

similar to

placebo (1-2%)

1-2% [8][9][10]

Table 1: Incidence of Elevated Liver Transaminases (>3x Upper Limit of Normal) in Clinical

Trials. This table summarizes the percentage of patients in clinical trials who exhibited clinically

significant elevations in alanine aminotransferase (ALT) or aspartate aminotransferase (AST).

Mechanistic Insights from In Vitro Studies
Quantitative systems toxicology (QST) modeling, particularly using DILIsym®, has been

instrumental in elucidating the mechanistic underpinnings of gepant-induced hepatotoxicity.

These models integrate in vitro data on key cellular processes known to be involved in drug-

induced liver injury (DILI). The primary mechanisms investigated include inhibition of bile salt

export pump (BSEP), mitochondrial dysfunction, and induction of oxidative stress.

In vitro studies have demonstrated that telcagepant is a mixed inhibitor of BSEP, a crucial

transporter responsible for eliminating bile acids from hepatocytes.[11] Inhibition of BSEP leads

to the intracellular accumulation of cytotoxic bile acids, a key initiating event in cholestatic liver
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injury. Furthermore, telcagepant has been shown to induce mitochondrial dysfunction and

oxidative stress.[11][12]

In contrast, the newer generation of gepants exhibit significantly lower potential for these

hepatotoxic mechanisms. For instance, rimegepant is a competitive inhibitor of BSEP with a

much higher inhibition constant (Ki) than telcagepant, meaning it is a much weaker inhibitor at

clinically relevant concentrations.[11] Atogepant, ubrogepant, and zavegepant also show a

markedly reduced propensity for BSEP inhibition, mitochondrial impairment, and oxidative

stress induction compared to telcagepant.[11][13] The structural modifications in the newer

gepants are believed to reduce the formation of reactive metabolites, which are often

implicated in DILI.[14]

Drug
BSEP
Inhibition
(IC50/Ki)

Mitochondrial
Dysfunction

Oxidative
Stress (ROS
Induction)

Reference

Telcagepant
Mixed inhibitor

(Ki reported)
Yes Yes [11]

Rimegepant

Competitive

inhibitor (Ki

reported)

Minimal Minimal [11]

Atogepant Weak inhibitor Minimal Minimal [11][13]

Ubrogepant Weak inhibitor Minimal Minimal [11][13]

Zavegepant Weak inhibitor Mild uncoupler No [11][12]

Table 2: Comparative In Vitro Hepatotoxicity Profile. This table provides a qualitative summary

of the in vitro data for key mechanisms of drug-induced liver injury. Specific quantitative values

are often proprietary but the relative risk profile is well-established in the literature.

Signaling Pathways Implicated in Gepant
Hepatotoxicity
The mechanisms of gepant-induced liver injury, particularly with telcagepant, involve the

interplay of several signaling pathways.
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Figure 1: Signaling pathways in telcagepant-induced hepatotoxicity.

Oxidative Stress and Nrf2 Signaling: The formation of reactive metabolites and mitochondrial

dysfunction can lead to an overproduction of reactive oxygen species (ROS), resulting in

oxidative stress.[12] This triggers the activation of the Nrf2 signaling pathway, a key cellular
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defense mechanism against oxidative stress.[15] However, overwhelming oxidative stress can

lead to cellular damage.

Apoptosis: The accumulation of bile acids, oxidative stress, and endoplasmic reticulum (ER)

stress can all converge on the intrinsic and extrinsic pathways of apoptosis.[16] This

programmed cell death is characterized by the activation of caspases, such as caspase-3 and

-7, leading to hepatocyte demise and the release of liver enzymes.

Experimental Protocols
This section provides an overview of the methodologies for key in vitro experiments used to

assess the hepatotoxic potential of gepants.

Bile Salt Export Pump (BSEP) Inhibition Assay
This assay evaluates the potential of a drug to inhibit BSEP, a key transporter in bile acid

homeostasis.
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Figure 2: Workflow for BSEP inhibition assay.

Methodology:

Vesicle Preparation: Inside-out membrane vesicles are prepared from cell lines (e.g., Sf9 or

HEK293) overexpressing human BSEP.[1][17]

Incubation: The vesicles are incubated with a radiolabeled or fluorescent BSEP substrate

(e.g., [3H]-taurocholic acid) in the presence of various concentrations of the test compound.

[18]
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Transport Initiation: The transport reaction is initiated by the addition of ATP.

Reaction Termination: The reaction is stopped by rapid filtration through a filter plate, which

separates the vesicles from the incubation medium.

Quantification: The amount of substrate transported into the vesicles is quantified by

scintillation counting or fluorescence measurement.

Data Analysis: The concentration of the test compound that inhibits 50% of BSEP activity

(IC50) is calculated. Further kinetic studies can determine the inhibition constant (Ki) and the

mode of inhibition (competitive, non-competitive, or mixed).[11]

Mitochondrial Dysfunction Assay (Seahorse XF Cell Mito
Stress Test)
This assay measures the oxygen consumption rate (OCR) of intact cells to assess

mitochondrial respiration.
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(ATP synthase inhibitor) Measure ATP-linked OCR Inject FCCP
(uncoupling agent) Measure Maximal OCR Inject Rotenone/Antimycin A

(Complex I/III inhibitors)
Measure Non-mitochondrial

OCR
Calculate mitochondrial

function parameters

Click to download full resolution via product page

Figure 3: Seahorse XF Cell Mito Stress Test workflow.

Methodology:

Cell Culture: Hepatocytes or a relevant cell line (e.g., HepG2) are seeded in a Seahorse XF

cell culture microplate.[19]

Compound Treatment: Cells are exposed to the test compound for a defined period.

Assay Procedure: The cell culture medium is replaced with Seahorse XF assay medium, and

the plate is placed in a Seahorse XF Analyzer. The instrument sequentially injects

pharmacological agents that modulate mitochondrial respiration:

Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
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FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that

disrupts the mitochondrial membrane potential and allows for the measurement of

maximal respiration.

Rotenone and Antimycin A: Inhibit Complex I and III of the electron transport chain,

shutting down mitochondrial respiration and revealing non-mitochondrial oxygen

consumption.[19]

Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP

production, maximal respiration, and spare respiratory capacity, are calculated from the OCR

measurements.

Oxidative Stress Assay (Dihydroethidium-based)
This assay quantifies the intracellular production of reactive oxygen species (ROS).

Methodology:

Cell Culture and Treatment: Cells (e.g., HepG2) are cultured in a multi-well plate and treated

with the test compound.[20][21]

Probe Loading: Cells are incubated with dihydroethidium (DHE), a fluorescent probe that is

oxidized in the presence of ROS, particularly superoxide, to form a fluorescent product (2-

hydroxyethidium) that intercalates with DNA.[22][23]

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence

plate reader or high-content imaging system.[24]

Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells

indicates an induction of oxidative stress.

Conclusion
The comparative analysis of gepant hepatotoxicity underscores a significant improvement in

the liver safety profile of the newer generation of these migraine therapies. The discontinuation

of telcagepant due to liver injury provided crucial lessons, leading to the development of

atogepant, ubrogepant, rimegepant, and zavegepant with markedly reduced potential for BSEP

inhibition, mitochondrial dysfunction, and oxidative stress. The rigorous preclinical assessment
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using in vitro assays and quantitative systems toxicology modeling has been pivotal in de-

risking these newer gepants and ensuring their safer translation to the clinic. Continued

pharmacovigilance remains important, but the available data provide strong evidence that the

hepatotoxicity concerns that plagued the first-generation gepants have been successfully

addressed in the current and emerging portfolio of this important class of migraine

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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